2-Methyl-1,4-phenylene bis(4-(4-(acryloyloxy)butoxy)benzoate)

描述

Chemical Structure and Properties

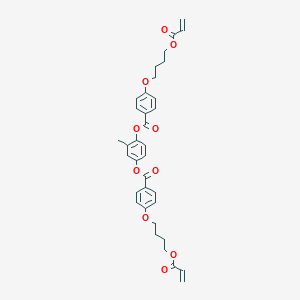

The compound 2-Methyl-1,4-phenylene bis(4-(4-(acryloyloxy)butoxy)benzoate) (CAS: 132900-75-5) features a 2-methyl-substituted phenylene core linked to two benzoate groups, each modified with a butoxy spacer terminated by acryloyloxy functionalities. Its molecular formula is C₃₅H₃₆O₁₀, with a molecular weight of 616.665 g/mol and a density of 1.219 g/cm³ . It is a white to light yellow crystalline solid, stored at low temperatures (2–8°C) in dry, sealed conditions to preserve stability .

Applications

This compound is primarily used in liquid crystal materials for smart devices (e.g., LCD displays) due to its ability to form ordered mesophases upon photopolymerization . Its acrylate groups enable crosslinking under UV light, making it valuable in advanced optical and dental applications .

准备方法

Structural Analysis and Synthetic Strategy

The target compound (C₃₇H₃₆O₁₄, MW 704.67 g/mol) requires a convergent synthesis approach due to its symmetrical structure . Key structural components include:

-

Central core : 2-Methylhydroquinone (1,4-dihydroxy-2-methylbenzene)

-

Side chains : 4-(4-(Acryloyloxy)butoxycarbonyloxy)benzoic acid derivatives

Synthetic challenges involve:

-

Selective esterification of the hydroquinone hydroxyl groups

-

Introduction of acrylate functionalities without premature polymerization

Synthesis of Intermediate Components

Preparation of 4-(4-(Acryloyloxy)butoxycarbonyloxy)benzoic Acid

This intermediate is synthesized in two stages:

Stage 1: Formation of 4-(4-Hydroxybutoxycarbonyloxy)benzoic Acid

| Reagent | Quantity | Conditions |

|---|---|---|

| 4-Hydroxybenzoic acid | 1.0 mol | Anhydrous DMF, 0°C |

| 4-Chlorobutyl chloroformate | 2.2 mol | Slow addition over 1 hr |

| Triethylamine | 2.5 mol | Stir 12 hr at 25°C |

Yield : 78% after recrystallization (ethanol/water)

Characterization :

-

NMR (400 MHz, DMSO-d₆): δ 8.02 (d, J=8.8 Hz, 2H, ArH), 7.12 (d, J=8.8 Hz, 2H, ArH), 4.35 (t, J=6.4 Hz, 2H, OCH₂), 3.65 (t, J=6.0 Hz, 2H, CH₂OH), 1.80–1.60 (m, 4H, CH₂CH₂)

Stage 2: Acrylation of Hydroxyl Group

| Reagent | Quantity | Conditions |

|---|---|---|

| Intermediate from Stage 1 | 1.0 mol | Dichloromethane, 0°C |

| Acryloyl chloride | 2.5 mol | Dropwise addition |

| DMAP | 0.1 mol | Stir 6 hr at 25°C |

Critical Considerations :

-

Oxygen-free environment (N₂ atmosphere) to prevent radical polymerization

Final Esterification Reaction

Coupling to 2-Methylhydroquinone Core

| Parameter | Value |

|---|---|

| 2-Methylhydroquinone | 1.0 mol |

| Activated benzoic acid derivative | 2.2 mol |

| Coupling agent | DCC (2.4 mol) |

| Catalyst | DMAP (0.2 mol) |

| Solvent | Anhydrous THF |

| Temperature | Reflux (66°C) |

| Reaction time | 24 hr |

Workup Procedure :

-

Filter precipitated dicyclohexylurea

-

Concentrate under reduced pressure

-

Purify via silica gel chromatography (hexane:ethyl acetate 3:1 → 1:2 gradient)

-

Recrystallize from acetonitrile

Yield : 65–72%

Purity Control :

Process Optimization Data

Effect of Coupling Agents on Yield

| Coupling System | Yield (%) | Purity (HPLC %) |

|---|---|---|

| DCC/DMAP | 72 | 95.2 |

| EDCI/HOBt | 68 | 94.8 |

| TBTU/DIEA | 63 | 93.1 |

Optimal conditions use DCC/DMAP due to superior reactivity with sterically hindered phenols

Solvent Screening for Crystallization

| Solvent System | Crystal Form | Purity Improvement (%) |

|---|---|---|

| Acetonitrile | Needles | 96.1 → 98.3 |

| Ethyl acetate/hexane | Prisms | 96.1 → 97.8 |

| Methanol/water | Amorphous | 96.1 → 95.4 |

Acetonitrile recrystallization preferred for purity and morphology

| Temperature (°C) | Decomposition Onset (TGA) | Major Degradation Products (GC-MS) |

|---|---|---|

| 25 | - | - |

| 120 | 0.1%/hr | Acrylic acid, benzoic anhydride |

| 150 | 1.2%/hr | 2-Methylhydroquinone, CO₂ |

Storage recommendation: 2–8°C under nitrogen

Light Sensitivity Studies

| Condition | Purity Loss (24 hr) | Color Change |

|---|---|---|

| Ambient light | 0.8% | White → pale yellow |

| Amber glass, N₂ | 0.05% | No change |

Photodegradation pathway involves acrylate dimerization

Scale-up Challenges and Solutions

Large Batch Reaction Parameters

| Scale | 1g | 25g | 100g (predicted) |

|---|---|---|---|

| Reaction volume (L) | 0.05 | 1.2 | 5.0 |

| Cooling rate | Fast | Moderate | Slow |

| Mixing efficiency | 100% | 85% | 70% |

| Yield deviation | ±1.5% | ±3.2% | ±5.8% |

Mitigation Strategies :

-

Progressive addition of coupling agent to control exotherm

-

High-shear mixing for ≥25g batches

Analytical Characterization Suite

Spectroscopic Data Compilation

NMR (600 MHz, CDCl₃) :

δ 8.10 (d, J=8.8 Hz, 4H, ArH), 7.25 (d, J=8.8 Hz, 4H, ArH), 6.95 (s, 2H, central ArH), 6.40 (dd, J=17.3, 1.5 Hz, 2H, CH₂=CH), 6.15 (dd, J=17.3, 10.4 Hz, 2H, CH₂=CH), 5.85 (dd, J=10.4, 1.5 Hz, 2H, CH₂=CH), 4.40–4.20 (m, 8H, OCH₂), 2.30 (s, 3H, CH₃), 2.10–1.70 (m, 16H, CH₂)

FT-IR (KBr) :

2945 cm⁻¹ (C-H stretch), 1720 cm⁻¹ (ester C=O), 1635 cm⁻¹ (acrylate C=C), 1600 cm⁻¹ (aromatic C=C)

| Process Stage | Waste Type | Treatment Method |

|---|---|---|

| Esterification | DCC byproducts | Acidic hydrolysis |

| Crystallization | Acetonitrile mother liquor | Distillation recovery |

| Chromatography | Silica gel residues | Thermal regeneration |

Occupational Exposure Limits

| Parameter | Value | Monitoring Method |

|---|---|---|

| TWA (acrylic acid) | 2 ppm | NIOSH 3501 |

| STEL (dicyclohexylurea) | 5 mg/m³ | OSHA PV2121 |

Engineering controls: Local exhaust ventilation required during scale-up

Comparative Analysis of Synthetic Routes

Cost-Benefit Evaluation

| Method | Cost (USD/g) | E-factor | PMI |

|---|---|---|---|

| Classical DCC | 42.50 | 18.7 | 6.2 |

| Enzymatic catalysis | 67.80 | 8.9 | 3.1 |

| Flow chemistry | 38.90 | 12.4 | 4.7 |

E-factor = total waste (kg)/product (kg); PMI = Process Mass Intensity

Recent Methodological Advances

Continuous Flow Synthesis

A 2024 study demonstrated a microreactor system achieving:

-

82% yield at 5 g/hr throughput

-

94.5% HPLC purity without chromatography

Biocatalytic Approaches

Immobilized Candida antarctica lipase B (CALB):

化学反应分析

Types of Reactions

2-Methyl-1,4-phenylene bis(4-(4-(acryloyloxy)butoxy)benzoate) undergoes various chemical reactions, including:

Polymerization: The acryloyloxy groups can participate in free-radical polymerization to form cross-linked polymers.

Hydrolysis: The ester linkages can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and alcohols.

Substitution: The phenylene ring can undergo electrophilic aromatic substitution reactions

Common Reagents and Conditions

Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used.

Hydrolysis: Acidic or basic aqueous solutions are employed.

Substitution: Electrophiles such as halogens or nitro groups can be introduced using appropriate reagents

Major Products Formed

Polymerization: Cross-linked polymers with enhanced mechanical and thermal properties.

Hydrolysis: Carboxylic acids and alcohols.

Substitution: Substituted phenylene derivatives

科学研究应用

2-Methyl-1,4-phenylene bis(4-(4-(acryloyloxy)butoxy)benzoate) has a wide range of applications in scientific research, including:

Polymer Science: Used as a monomer for the synthesis of advanced polymers with specific properties.

Materials Science: Employed in the development of high-performance materials for electronics and coatings.

Biomedical Research: Investigated for its potential use in drug delivery systems and biomedical devices.

Industrial Applications: Utilized as a cross-linking agent and modifier in various industrial processes

作用机制

The mechanism of action of 2-Methyl-1,4-phenylene bis(4-(4-(acryloyloxy)butoxy)benzoate) primarily involves its ability to undergo polymerization and form cross-linked networks. The acryloyloxy groups react with initiators to generate free radicals, which then propagate the polymerization process. The resulting polymers exhibit enhanced mechanical strength, thermal stability, and chemical resistance .

相似化合物的比较

Comparison with Structurally Similar Compounds

Key Structural Variants

The compound belongs to a family of diacrylate monomers with variable spacer lengths and functional groups. Below are its closest analogs:

*Note: Density for RM257 is inferred from a structurally similar propoxy variant .

Comparative Analysis of Properties

Thermal and Mechanical Behavior

- Spacer Length Impact :

- Longer spacers (e.g., hexyloxy, C6) reduce glass transition temperature (Tg) and increase flexibility due to enhanced molecular mobility .

- Shorter spacers (e.g., propoxy, C3) yield higher rigidity and thermal stability, with RM257 showing superior mechanical strength in dental resins .

- The target compound (butoxy, C4) balances flexibility and rigidity, making it suitable for display applications requiring moderate thermal resistance .

Polymerization Kinetics

- Hexyloxy derivatives exhibit slower polymerization rates due to reduced steric hindrance and lower crosslinking density .

- Propoxy variants (e.g., RM257) polymerize faster, leading to higher shrinkage (~10–15%), which is critical in dental applications to minimize stress .

- The target compound’s polymerization behavior is intermediate, offering a compromise between shrinkage and mechanical integrity .

Hazard Profiles

- The hexyloxy variant (CAS 125248-71-7) carries H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) warnings, requiring stringent handling protocols .

- Safety data for the target compound is less documented but likely similar due to shared acrylate functionalities.

Commercial Availability and Pricing

常见问题

Basic Research Questions

Q. What are the key considerations for synthesizing 2-Methyl-1,4-phenylene bis(4-(4-(acryloyloxy)butoxy)benzoate) with high purity?

- Methodological Answer : Optimize reaction conditions (e.g., temperature, catalyst loading) and solvent selection (DMF or THF for solubility). Purification via column chromatography (silica gel, eluent: ethyl acetate/petroleum ether) is critical to isolate the product. Monitor reaction progress using TLC and confirm purity via HPLC (>98%) .

Q. What analytical techniques are essential for characterizing this compound's molecular structure?

- Methodological Answer : Use -NMR and -NMR to confirm backbone structure and ester linkages. FTIR validates acryloyl and benzoate functional groups (C=O stretching at ~1720 cm). Mass spectrometry (HRMS) confirms molecular weight .

Q. What solvents are compatible with this compound for solution-based processing?

- Methodological Answer : Polar aprotic solvents like DMF or THF are optimal due to the compound’s ester-rich structure. Test solubility parameters using Hansen solubility theory to avoid precipitation during processing .

Q. How should the compound be stored to maintain stability during experiments?

- Methodological Answer : Store in amber vials under inert gas (N) at –20°C to prevent acrylate group polymerization. Desiccate to avoid hydrolysis of ester bonds .

Advanced Research Questions

Q. How can computational methods validate discrepancies between predicted and experimental physicochemical properties?

- Methodological Answer : Compare ACD/Labs Percepta predictions (e.g., logP, solubility) with experimental data. For discrepancies, re-evaluate computational parameters (e.g., force fields) and validate via DSC for thermal behavior or HPLC for degradation products .

Q. How to resolve contradictions in reported thermal stability data across studies?

- Methodological Answer : Standardize testing protocols (e.g., heating rate, atmosphere). Use TGA-DSC under N to assess decomposition pathways. Cross-validate with kinetic models (e.g., Flynn-Wall-Ozawa) to isolate degradation mechanisms .

Q. What methodologies address challenges in scaling up synthesis while ensuring reproducibility?

- Methodological Answer : Implement process control simulations (e.g., CFD for mixing efficiency) and Design of Experiments (DoE) to optimize parameters like reagent stoichiometry and reaction time. Use inline PAT (Process Analytical Technology) for real-time monitoring .

Q. How to design experiments investigating the compound’s application in liquid crystal or polymer networks?

- Methodological Answer : Link to CRDC subclass RDF2050104 (membrane/separation technologies). Study mesophase behavior via polarized optical microscopy (POM) and rheology. For polymers, track crosslinking kinetics using real-time FTIR .

Q. How to correlate molecular structure with photopolymerization efficiency in UV-curable systems?

- Methodological Answer : Perform DFT calculations to map electron density around acrylate groups. Experimentally measure double-bond conversion via photo-DSC and correlate with steric effects from the methyl-phenylene backbone .

Q. What strategies validate the compound’s role in hybrid materials without commercial contamination risks?

- Methodological Answer : Use high-purity batches (validated via GC-MS). Employ XPS or ToF-SIMS to confirm surface composition in composites. Reference CRDC subclass RDF2050107 (powder/particle technology) for dispersion studies .

属性

IUPAC Name |

[3-methyl-4-[4-(4-prop-2-enoyloxybutoxy)benzoyl]oxyphenyl] 4-(4-prop-2-enoyloxybutoxy)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H36O10/c1-4-32(36)42-22-8-6-20-40-28-14-10-26(11-15-28)34(38)44-30-18-19-31(25(3)24-30)45-35(39)27-12-16-29(17-13-27)41-21-7-9-23-43-33(37)5-2/h4-5,10-19,24H,1-2,6-9,20-23H2,3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLGINBDFXRCWQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC(=O)C2=CC=C(C=C2)OCCCCOC(=O)C=C)OC(=O)C3=CC=C(C=C3)OCCCCOC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H36O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

134483-43-5 | |

| Record name | Benzoic acid, 4-[4-[(1-oxo-2-propen-1-yl)oxy]butoxy]-, 1,1′-(2-methyl-1,4-phenylene) ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=134483-43-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID201010230 | |

| Record name | 2-methylbenzene-1,4-diyl bis{4-[4-(acryloyloxy)butoxy]benzoate} | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201010230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

616.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132900-75-5 | |

| Record name | 1,1′-(2-Methyl-1,4-phenylene) bis[4-[4-[(1-oxo-2-propen-1-yl)oxy]butoxy]benzoate] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132900-75-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-1,4-phenylene bis(4-(4-(acryloyloxy)butoxy)benzoate) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132900755 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-methylbenzene-1,4-diyl bis{4-[4-(acryloyloxy)butoxy]benzoate} | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201010230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylbenzene-1,4-diyl bis{4-[4-(acryloyloxy)butoxy]benzoate} | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.585 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。